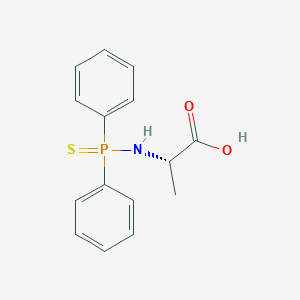
N-(Diphenylphosphorothioyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid is a chiral amino acid derivative that has garnered interest in various fields of chemistry and biochemistry. This compound is characterized by the presence of a diphenylphosphorothioyl group attached to the amino group of the propanoic acid backbone. The chiral center at the second carbon atom confers stereoisomerism, making the (S)-enantiomer distinct in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the corresponding amino acid . The diphenylphosphorothioyl group can then be introduced through a nucleophilic substitution reaction using diphenylphosphorothioyl chloride under basic conditions .
Industrial Production Methods
Industrial production of (S)-2-((Diphenylphosphorothioyl)amino)propanoic acid may involve large-scale Strecker synthesis followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer. The use of chiral catalysts or resolution techniques can enhance the enantiomeric purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Diphenylphosphorothioyl chloride, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Phosphine derivatives
Substitution: Various substituted amino acids
Scientific Research Applications
(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-((Diphenylphosphorothioyl)amino)propanoic acid involves its interaction with specific molecular targets. The diphenylphosphorothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The chiral center plays a crucial role in determining the specificity and efficacy of these interactions .
Comparison with Similar Compounds
Similar Compounds
®-2-((Diphenylphosphorothioyl)amino)propanoic acid: The enantiomer of the (S)-form, with different stereochemical properties.
Diphenylphosphorothioyl derivatives: Compounds with similar functional groups but different backbones.
Other chiral amino acids: Such as (S)-2-amino-3-phenylpropanoic acid and (S)-2-amino-4-methylpentanoic acid.
Uniqueness
(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid is unique due to the presence of the diphenylphosphorothioyl group, which imparts distinct chemical reactivity and biological activity. Its chiral center further enhances its specificity in biochemical interactions, making it valuable in research and industrial applications .
Biological Activity
N-(Diphenylphosphorothioyl)-L-alanine is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a diphenylphosphorothioyl group attached to the amino acid L-alanine. This unique structure contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, a series of α-(diphenylphosphorothioyl)cycloalkanone oximes were synthesized and tested for their antibacterial activity against various strains of bacteria:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |
|---|---|---|---|
| 2a | 0.7 | 2.0 | Staphylococcus aureus |
| 2b | 1.2 | 2.1 | Bacillus subtilis |
| 2c | 0.7 | 2.0 | Gram-positive bacteria |
| 2f | 1.8 | 2.1 | Gram-negative bacteria |
The results indicated that these compounds exhibited significant antibacterial activity, outperforming standard antibiotics like ciprofloxacin, particularly against Gram-positive bacteria .
Cytotoxicity Studies
In addition to antimicrobial properties, cytotoxicity assessments have been conducted on derivatives of this compound. For example, hydrazine-derived ligands, which share structural similarities, were evaluated for their cytotoxic effects on mammalian cell lines. The findings showed no significant toxicity at concentrations that exhibited antimicrobial effects, suggesting a favorable safety profile for potential therapeutic applications .
The mechanism of action for compounds related to this compound appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes. Molecular docking studies have provided insights into the binding interactions between these compounds and bacterial enzymes, indicating that the phosphorothioyl group plays a critical role in enhancing biological activity .
Case Studies
- Antibacterial Efficacy : A study demonstrated that compounds derived from this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.7 μg/mL.
- Cytotoxicity Assessment : In vitro testing on mouse fibroblast cells revealed no significant cytotoxicity at concentrations effective against bacterial strains, indicating potential for further development in therapeutic contexts.
Properties
CAS No. |
61057-90-7 |
|---|---|
Molecular Formula |
C15H16NO2PS |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(2S)-2-(diphenylphosphinothioylamino)propanoic acid |
InChI |
InChI=1S/C15H16NO2PS/c1-12(15(17)18)16-19(20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,20)(H,17,18)/t12-/m0/s1 |
InChI Key |
BDALWLZRGUOOMP-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















